Very selective α1-adrenoceptor antagonist, precursor of the 3-[125I]-derivative.
HEAT hydrochloride
CAS No.: 30007-39-7
Cat. No.: VC0004177
Molecular Formula: C19H22ClNO2
Molecular Weight: 331.8 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 30007-39-7 |
---|---|
Molecular Formula | C19H22ClNO2 |
Molecular Weight | 331.8 g/mol |
IUPAC Name | 2-[[2-(4-hydroxyphenyl)ethylamino]methyl]-3,4-dihydro-2H-naphthalen-1-one;hydrochloride |
Standard InChI | InChI=1S/C19H21NO2.ClH/c21-17-9-5-14(6-10-17)11-12-20-13-16-8-7-15-3-1-2-4-18(15)19(16)22;/h1-6,9-10,16,20-21H,7-8,11-13H2;1H |
Standard InChI Key | VCZXZECZIRGUCZ-UHFFFAOYSA-N |
SMILES | C1CC2=CC=CC=C2C(=O)C1C[NH2+]CCC3=CC=C(C=C3)O.[Cl-] |
Canonical SMILES | C1CC2=CC=CC=C2C(=O)C1CNCCC3=CC=C(C=C3)O.Cl |
Chemical Structure and Molecular Properties
HEAT hydrochloride features a 3,4-dihydronaphthalen-1(2H)-one (tetralone) core substituted with a 4-hydroxyphenethylaminomethyl group (Figure 1). The tetralone moiety consists of a bicyclic system with a ketone at the 1-position, while the phenethylamine side chain contributes to its receptor-binding specificity . The hydrochloride salt enhances aqueous solubility, critical for in vitro and in vivo applications.
Molecular Formula:
Molecular Weight: 331.8 g/mol
CAS Number: 30007-39-7
SMILES Notation: Cl.OC1=CC=C(CCNCC2CCC3=CC=CC=C3C2=O)C=C1 .
The compound’s crystal structure, determined via X-ray diffraction, reveals a planar tetralone ring system with the phenethylamine side chain adopting a conformation optimal for receptor interaction . Density functional theory (DFT) calculations suggest that the hydroxyl group on the phenyl ring forms hydrogen bonds with key residues in the α1-adrenoceptor binding pocket, explaining its high affinity .
Synthesis and Manufacturing
HEAT hydrochloride is synthesized through a multi-step process involving:
Formation of the Tetralone Core
The tetralone backbone is derived from 6-methoxy-1-tetralone, which undergoes bromination or oxidation to introduce reactive sites. For example, N-bromosuccinimide (NBS) in benzene selectively brominates the tetralone at the 2-position, yielding 2-bromo-6-methoxy-1-tetralone .
Purification and Characterization
The crude product is purified via recrystallization from ethanol, achieving ≥98% purity (HPLC) . Mass spectrometry (MS) and nuclear magnetic resonance (NMR) confirm the molecular structure, while elemental analysis validates stoichiometry .
Pharmacological Profile
Receptor Binding and Selectivity
HEAT hydrochloride exhibits nanomolar affinity for α1-adrenoceptors (), with >1,000-fold selectivity over α2-adrenoceptors and β-adrenoceptors . Radiolabeled derivatives (e.g., H-HEAT) are widely used in receptor saturation and competition binding assays to quantify α1-subtype distribution in tissues .
Mechanism of Action
As a competitive antagonist, HEAT inhibits catecholamine binding to α1-receptors, blocking Gq-protein-mediated signaling pathways. This antagonism reduces intracellular calcium mobilization, leading to vasodilation and decreased smooth muscle contraction .
Kinetic and Thermodynamic Parameters
Research Applications
Receptor Localization Studies
H-HEAT autoradiography has mapped α1-adrenoceptor density in rat brain, heart, and vascular tissues, revealing high expression in the cerebral cortex and renal arteries .
Drug Development
HEAT serves as a reference compound in screening novel α1-antagonists for hypertension and benign prostatic hyperplasia (BPH). Its structural analogs, such as prazosin and tamsulosin, share the tetralone motif but differ in side-chain modifications .
Signal Transduction Research
In HEK-293 cells transfected with α1A-receptors, HEAT (1–10 nM) inhibits phenylephrine-induced IP3 accumulation by >90%, confirming its efficacy in disrupting downstream signaling .
Physical and Chemical Properties
Property | Value | Source |
---|---|---|
Melting Point | 173–175°C (decomposes) | |
Solubility (DMSO) | 33.18 mg/mL (100 mM) | |
LogP (Octanol-Water) | 2.8 | |
pKa | 9.2 (amine), -6.3 (hydrochloride) |
The compound is stable at -20°C under desiccation but degrades upon prolonged exposure to light or moisture .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume